Cas no 1817-66-9 (3-Methyl-2,4-dinitrophenol)

3-Methyl-2,4-dinitrophenol is a nitrophenol derivative characterized by its two nitro groups and a methyl substituent on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and agrochemicals. Its nitro groups enhance reactivity, making it valuable for electrophilic substitution and condensation reactions. The methyl group contributes to moderate solubility in organic solvents while maintaining stability under standard conditions. Careful handling is required due to its potential toxicity and irritant properties. Its structural features make it a versatile building block for specialized chemical applications, particularly where controlled nitration and functionalization are necessary.
3-Methyl-2,4-dinitrophenol structure
3-Methyl-2,4-dinitrophenol structure
Product Name:3-Methyl-2,4-dinitrophenol
CAS No:1817-66-9
MF:C7H6N2O5
MW:198.13294172287
CID:206574
PubChem ID:15750
Update Time:2025-05-25

3-Methyl-2,4-dinitrophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-methyl-2,4-dinitro-
    • 3-METHYL-2,4-DINITROPHENOL
    • (2,4-Dinitro-phenyl)-p-tolyl-amin
    • (2,4-dinitro-phenyl)-p-tolyl-amine
    • (2.4-Dinitro-phenyl)-p-toluidin
    • 2,4-Dinitro-3-methylphenol
    • 2,4-Dinitro-4'-methyldiphenylamine
    • 2,4-dinitro-N-p-tolylaniline
    • 2,4-dinitro-o-cresol
    • 2,6-dinitrocresol
    • 2'.4'-Dinitro-4-methyl-diphenylamin
    • 2.4-dinitro-m-cresol
    • 2.4-Dinitro-m-kresol
    • 2.6-Dinitro-3-oxy-toluol
    • 4'-methyl-2,4-dinitrodiphenylamine
    • N-(2,4-Dinitrophenyl)-p-toluidine
    • GEO-01812
    • W-200178
    • DTXSID0073950
    • SCHEMBL9750713
    • 1817-66-9
    • FT-0616051
    • Phenol, 3-methyl-2,4-dinitro-
    • dinitro-m-cresol
    • AKOS016015765
    • MFCD16877135
    • 3-Methyl-2,4-dinitrophenol
    • Inchi: 1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3
    • InChI Key: LDWQQNOSQNSCTL-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C(C)=C1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 198.02768
  • Monoisotopic Mass: 198.02767130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 106.51

3-Methyl-2,4-dinitrophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M189830-1g
3-Methyl-2,4-dinitrophenol
1817-66-9
1g
$ 460.00 2022-06-04
TRC
M189830-2.5g
3-Methyl-2,4-dinitrophenol
1817-66-9
2.5g
$ 765.00 2022-06-04

3-Methyl-2,4-dinitrophenol Related Literature

  • 1. 454. Stereochemical aspects of aromatic substitution. Part II. Derivatives of tert.-butylbenzene
    F. Bell,R. D. Wilson J. Chem. Soc. 1956 2340

Additional information on 3-Methyl-2,4-dinitrophenol

Introduction to 3-Methyl-2,4-dinitrophenol (CAS No. 1817-66-9)

3-Methyl-2,4-dinitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1817-66-9, is a significant organic compound with a rich history in chemical synthesis and applications. This compound belongs to the class of nitroaromatics, characterized by its nitro functional groups attached to a benzene ring. The presence of a methyl substituent at the 3-position adds unique reactivity and makes it a valuable intermediate in various chemical processes.

The structural features of 3-Methyl-2,4-dinitrophenol contribute to its versatility in synthetic chemistry. The nitro groups introduce strong electron-withdrawing effects, influencing its reactivity in nucleophilic substitution reactions. Additionally, the methyl group at the 3-position enhances its stability and influences its electronic properties, making it a useful building block for more complex molecules.

In recent years, 3-Methyl-2,4-dinitrophenol has garnered attention in the field of medicinal chemistry due to its potential applications as a precursor in drug development. Researchers have been exploring its utility in synthesizing novel pharmacophores that exhibit antimicrobial and anti-inflammatory properties. The nitroaromatic core is particularly interesting because it can be modified to produce derivatives with enhanced bioactivity.

One of the most compelling aspects of 3-Methyl-2,4-dinitrophenol is its role in the synthesis of advanced materials. Its ability to undergo selective functionalization makes it a valuable intermediate in the production of dyes, polymers, and agrochemicals. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate.

Recent studies have also highlighted the compound's potential in environmental chemistry. Researchers are investigating its degradation pathways and interactions with biological systems to better understand its environmental impact. This research is crucial for developing sustainable chemical processes that minimize waste and reduce ecological footprints.

The industrial significance of 3-Methyl-2,4-dinitrophenol extends beyond academic research. Its applications in the pharmaceutical industry are particularly noteworthy. For instance, it has been used as a starting material for synthesizing compounds with potential therapeutic effects against various diseases. The ability to modify its structure allows chemists to fine-tune its properties for specific applications.

The chemical reactivity of 3-Methyl-2,4-dinitrophenol is further enhanced by its ability to participate in redox reactions. This property makes it useful in electrochemical applications, where it can serve as an electrolyte or an intermediate in organic synthesis involving oxidation-reduction processes.

In conclusion, 3-Methyl-2,4-dinitrophenol (CAS No. 1817-66-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in medicinal chemistry, material science, and environmental research underscores its importance as a chemical intermediate. As research continues to uncover new uses and applications for this compound, its significance is likely to grow even further.

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